molecular formula C21H22N2O5 B2869385 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide CAS No. 851403-47-9

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide

Cat. No. B2869385
CAS RN: 851403-47-9
M. Wt: 382.416
InChI Key: GKWJSRQTWWTGPA-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. DMAPT is a derivative of the naturally occurring compound, parthenolide, which is found in feverfew plants.

Scientific Research Applications

Molecular Geometry and Crystal Structures

Research indicates that N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide and similar compounds exhibit unique molecular geometries that are important for their chemical interactions. For instance, some derivatives have shown tweezer-like geometry and channel-like structures through self-assembly, involving weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010). These structural aspects have implications for their potential applications in material science and chemistry.

Synthesis of Novel Compounds

The molecule has been studied as a precursor or a component in the synthesis of various novel compounds. For example, research on related quinoline derivatives has led to the synthesis of metabolites with potential biological activities (Mizuno et al., 2006). These synthetic routes open up possibilities for creating new drugs and other chemical entities.

Biological Applications

Compounds similar to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide have been explored for their biological applications. For instance, derivatives containing quinoline and amide groups have been used as chemosensors for Zn2+ in biological and aqueous samples, demonstrating potential in bioanalytical chemistry (Park et al., 2015). Additionally, some compounds have shown activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents (Pissinate et al., 2016).

Pharmaceutical Intermediates

The molecule and its derivatives are also key intermediates in the synthesis of pharmaceutically active compounds. For example, 3-substituted octahydrobenzo[g]quinolines, related to the compound , have been synthesized as intermediates for pharmaceuticals (Bänziger et al., 2000). These intermediates are crucial for the large-scale production of various drugs.

Material Science and Chemistry

Some studies have focused on the structural and chemical properties of these compounds, which could be relevant to material science and chemistry. For instance, the investigation of phenoxydifluoromethyl substituted nitrogen heterocycles, related to this compound, has provided insights into the design of biologically active heterocycles (Solodukhin et al., 2004). Such research can lead to the development of new materials with specific properties.

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-17-8-9-18(27-2)20-16(17)12-14(21(25)23-20)10-11-22-19(24)13-28-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJSRQTWWTGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide

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